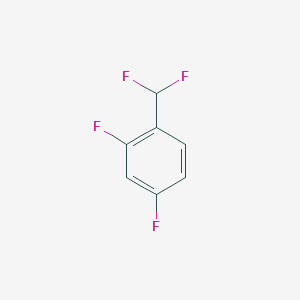

1-(Difluoromethyl)-2,4-difluorobenzene

Description

1-(Difluoromethyl)-2,4-difluorobenzene is a fluorinated aromatic compound characterized by a benzene ring substituted with a difluoromethyl (-CF₂H) group at position 1 and fluorine atoms at positions 2 and 3. This structure confers unique electronic and steric properties, making it valuable in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

1-(difluoromethyl)-2,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQSCHMIJQCTJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375611 | |

| Record name | 1-(difluoromethyl)-2,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845866-84-4 | |

| Record name | 1-(Difluoromethyl)-2,4-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845866-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(difluoromethyl)-2,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(Difluoromethyl)-2,4-difluorobenzene typically involves difluoromethylation reactions. One common method is the metal-mediated difluoromethylation of aromatic compounds. This process often employs difluoromethylation reagents such as ClCF2H and difluorocarbene reagents. The reaction conditions usually involve the use of catalysts and specific solvents to achieve high yields and selectivity .

Industrial production methods may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure efficiency and cost-effectiveness. These methods are designed to meet the demands of pharmaceutical and agrochemical industries, where such compounds are frequently used.

Chemical Reactions Analysis

1-(Difluoromethyl)-2,4-difluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions, often facilitated by catalysts and specific reagents.

Oxidation and Reduction: It can undergo oxidation and reduction reactions under controlled conditions, leading to the formation of different products.

Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis

Common reagents used in these reactions include metal catalysts, halogenating agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

Medicinal Chemistry

1-(Difluoromethyl)-2,4-difluorobenzene is increasingly recognized for its role in drug development due to its unique fluorinated structure, which can enhance the pharmacokinetic properties of pharmaceutical compounds.

- Antimicrobial Agents : The compound serves as an intermediate in the synthesis of quinolone derivatives, which are known for their antibacterial properties. Research indicates that derivatives synthesized from difluorobenzene structures exhibit potent activity against various bacterial strains .

- Neuropharmacology : Compounds featuring difluorobenzene rings have shown promising results in inhibiting nitric oxide synthases (nNOS), which are critical in neurodegenerative diseases. For example, a recent study highlighted a compound with a difluorobenzene structure that demonstrated selective inhibition of human nNOS with a Ki value of 23 nM, indicating its potential as a therapeutic agent .

Organic Synthesis

The versatility of 1-(Difluoromethyl)-2,4-difluorobenzene in organic synthesis is notable, particularly in the development of new synthetic methodologies.

- Difluoromethylation Reactions : The compound can be utilized as a difluoromethylating agent in various C–H bond activation reactions. This method allows for the incorporation of difluoromethyl groups into heterocycles and other complex organic molecules without the need for pre-functionalization .

- Late-Stage Functionalization : Recent advancements in late-stage difluoromethylation techniques have demonstrated that 1-(Difluoromethyl)-2,4-difluorobenzene can be employed to modify existing pharmaceutical compounds efficiently. This approach enhances the lipophilicity and permeability of drug candidates .

Material Science

Fluorinated compounds like 1-(Difluoromethyl)-2,4-difluorobenzene are also valuable in material science due to their unique chemical properties.

- Polymer Chemistry : The incorporation of difluoromethyl groups into polymer matrices can significantly alter their thermal and mechanical properties. Studies have shown that polymers containing difluorinated units exhibit improved chemical resistance and stability under various environmental conditions .

- Nanomaterials : Research into nanostructured materials has revealed that fluorinated compounds can influence the electronic properties of nanomaterials, making them suitable for applications in electronics and photonics .

Case Study 1: Antibacterial Activity

A study focusing on the synthesis of quinolone derivatives from 1-(Difluoromethyl)-2,4-difluorobenzene demonstrated that these compounds exhibited significant antibacterial activity against resistant strains such as MRSA. The structure-activity relationship (SAR) analysis indicated that the presence of difluorinated moieties enhances binding affinity to bacterial enzymes.

Case Study 2: Neuroprotective Agents

In neuropharmacological research, a series of compounds derived from 1-(Difluoromethyl)-2,4-difluorobenzene were tested for their ability to penetrate the blood-brain barrier (BBB). Results showed that certain derivatives not only inhibited nNOS effectively but also exhibited high membrane permeability, suggesting their potential as neuroprotective agents .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antibacterial agents | Potent activity against MRSA strains |

| Neuropharmacological agents | Selective inhibition of nNOS with high permeability | |

| Organic Synthesis | Difluoromethylation reactions | Efficient incorporation into heterocycles |

| Late-stage functionalization | Enhanced lipophilicity and permeability | |

| Material Science | Polymer Chemistry | Improved thermal stability and chemical resistance |

| Nanostructured materials | Enhanced electronic properties |

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-2,4-difluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The pathways involved may include modulation of enzyme activity, receptor binding, and alteration of cellular signaling processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Fluorine substituents significantly influence reactivity and binding interactions. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Difluorobenzene Derivatives

Industrial and Medicinal Relevance

Key Research Findings

Fluorine’s Role in Drug Design : Fluorine substituents reduce basicity of adjacent amines, enhancing bioavailability, and improve binding via C-F···protein interactions .

Position-Specific Effects: 2,4-Difluorination maximizes ALK inhibition compared to mono-fluoro or pyridine-substituted analogs .

Synergy with Other Groups : Combining difluoromethyl with hydrophobic groups (e.g., phenylpropyl in SR1988) balances solubility and target engagement .

Biological Activity

1-(Difluoromethyl)-2,4-difluorobenzene (CAS No. 845866-84-4) is a fluorinated aromatic compound that has garnered interest in medicinal chemistry and materials science due to its unique chemical properties. The presence of difluoromethyl and difluoro substituents enhances its reactivity and potential biological activity, making it a subject of various studies aimed at understanding its interactions with biological systems.

1-(Difluoromethyl)-2,4-difluorobenzene is characterized by:

- Molecular Formula : C8H4F4

- Molecular Weight : 188.11 g/mol

- Structure : The compound features a benzene ring with two fluorine atoms at the 2 and 4 positions, and a difluoromethyl group at the 1 position.

The biological activity of 1-(difluoromethyl)-2,4-difluorobenzene is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Fluorinated compounds often exhibit altered pharmacokinetics and binding affinities compared to their non-fluorinated counterparts. The difluoromethyl group enhances lipophilicity, which can improve membrane permeability and bioavailability.

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study investigated the antimicrobial properties of fluorinated benzene derivatives, including 1-(difluoromethyl)-2,4-difluorobenzene. Results indicated that compounds with multiple fluorine substituents exhibited enhanced activity against Gram-positive bacteria due to increased membrane disruption capabilities .

- Enzyme Inhibition :

- Cytotoxicity Studies :

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.